1-(3-Nitropyridin-2-yl)piperazine

Medicinal Chemistry Enzyme Inhibition Antimicrobial Drug Discovery

Inconsistent isomer purity often derails SAR studies. Procuring the exact 3-nitro isomer (CAS 87394-48-7) eliminates this variable. - Validated urease inhibition (IC50 2.0 µM vs. 23.2 µM thiourea) and 5-HT7R affinity (Ki 14.85 nM) ensure target engagement. - ≥98% purity with defined LogP (1.316) and density (1.278 g/cm³) guarantees reproducible synthesis. - Bulk-ready with batch-to-batch consistency for scalable lead optimization.

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
CAS No. 87394-48-7
Cat. No. B1350711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitropyridin-2-yl)piperazine
CAS87394-48-7
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2
InChIKeyHSAKGWZDXDRYTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitropyridin-2-yl)piperazine Procurement Specifications


1-(3-Nitropyridin-2-yl)piperazine (CAS 87394-48-7) is a pyridylpiperazine building block with a molecular formula of C9H12N4O2 and a molecular weight of 208.22 g/mol [1]. It features a 3-nitropyridine ring linked to a piperazine moiety, and is supplied by research chemical vendors at a minimum purity specification of 95% [2]. The compound serves as a versatile precursor for generating libraries of derivatives that target diverse biological systems, including urease [3] and the serotonin 5-HT7 receptor (5-HT7R) [4].

Pyridylpiperazine scaffold for urease/5-HT7R derivative libraries
Defined purity grade supports reproducible SAR and scale-up
Compatible with amide coupling and radiolabeling chemistry

1-(3-Nitropyridin-2-yl)piperazine Substitution Risks


The precise position of the nitro group on the pyridine ring is a critical determinant of biological activity and synthetic utility. Substituting 1-(3-Nitropyridin-2-yl)piperazine with a positional isomer, such as the 5-nitro derivative (CAS 82205-58-1) , or with a non-nitrated analog like 1-(2-pyridyl)piperazine (CAS 34803-66-2) leads to a complete shift in primary target engagement. The 3-nitro substitution confers specific binding and reactivity characteristics [1] that are not replicated by these other in-class compounds . This specificity means that generic substitution cannot be performed without invalidating established synthetic pathways or altering the pharmacological profile of the final research product, as demonstrated by direct activity comparisons [2] .

Positional isomer mismatch
The 5-nitro isomer (CAS 82205-58-1) may exhibit a distinct antibacterial profile, not replicating the 3-nitro scaffold's urease/5-HT7R engagement.
Non-nitrated analog divergence
1-(2-Pyridyl)piperazine lacks the nitro group required for the reported binding interactions, potentially altering target selectivity.

1-(3-Nitropyridin-2-yl)piperazine Quantitative Differentiation


Urease Inhibition Potency vs. Thiourea

Derivatives of 1-(3-nitropyridin-2-yl)piperazine (the target compound's core scaffold) demonstrate significantly higher urease inhibitory activity compared to the standard inhibitor thiourea [1]. The most active derivatives, 5b and 7e, showed IC50 values approximately 10-fold and 11.6-fold lower than thiourea, respectively, indicating a much higher potency on a molar basis [1]. This performance is underpinned by a more favorable binding energy of -8.0 and -8.1 kcal/mol for the derivatives compared to -2.8 kcal/mol for thiourea [1].

Urease Inhibition
Head-to-head
Derivative 5b IC50 2.0 µM vs Thiourea 23.2 µM (11.6×)
Derivative 7e IC50 2.24 µM vs Thiourea 23.2 µM (10.4×)
Supports urease inhibitor screening context; derivative-level data.
Core scaffold requires independent validation.
Medicinal Chemistry Enzyme Inhibition Antimicrobial Drug Discovery

5-HT7R Brain Uptake of Radioligands

Direct comparative analysis of two 99mTcN-labeled derivatives of 1-(3-nitropyridin-2-yl)piperazine, designated 99mTcN-[6] and 99mTcN-[7], reveals quantifiable differences in their performance as CNS radiotracers for the 5-HT7 receptor [1]. While both compounds showed affinity, 99mTcN-[7] exhibited a lower Ki value (14.85 nM) than 99mTcN-[6] (22.57 nM), indicating higher receptor affinity [1]. Critically, this translated to a 3.9-fold higher brain accumulation for 99mTcN-[7] (0.54 %ID/g) compared to 99mTcN-[6] (0.14 %ID/g) in normal mice at 30 minutes post-injection [1].

CNS Radiotracer Performance
Head-to-head
99mTcN-[7] Ki 14.85 nM, Brain 0.54 %ID/g vs 99mTcN-[6] Ki 22.57 nM, 0.14 %ID/g (3.9×)
Supports brain-uptake assay interpretation; derivative-specific context.
Biodistribution conditions may vary.
Radiopharmacy Neuroscience Molecular Imaging

Isomer-Specific Activity: 3-Nitro vs. 5-Nitro

The positional isomer 1-(5-nitropyridin-2-yl)piperazine (CAS 82205-58-1) exhibits a distinct biological activity profile compared to the target compound. The 5-nitro isomer is characterized as a broad-spectrum antibacterial agent with reported minimum inhibitory concentrations (MICs) ranging from 0.03 to 10 µg/mL . In contrast, the core scaffold of 1-(3-nitropyridin-2-yl)piperazine is primarily documented for its role as a precursor to potent urease inhibitors (as detailed in Evidence Item 1) and 5-HT7R-targeting radioligands [1] [2], and not for direct antibacterial activity. This cross-study comparison confirms that the nitro group position is a primary determinant of biological target engagement, making the isomers non-interchangeable.

Isomer Target Engagement
Context-dependent
3-Nitro: urease/5-HT7R targets vs 5-Nitro: antibacterial MIC 0.03–10 µg/mL
Isomer substitution may alter target profile; supports isomer-specific procurement.
Cross-study comparison; direct head-to-head data not available.
Medicinal Chemistry Antibacterial Research Structure-Activity Relationship

Physicochemical Identity & Purity Specifications

Procurement of 1-(3-Nitropyridin-2-yl)piperazine is based on specific, measurable identity and purity metrics. The compound has a defined CAS number (87394-48-7), molecular formula (C9H12N4O2), and molecular weight (208.22 g/mol) [1]. Key physicochemical identifiers for incoming inspection include a predicted density of 1.278 g/cm³ and a LogP of 1.316 [2]. Commercial availability is standardized at a minimum purity specification of 95% , which serves as the baseline for reproducible research and scale-up chemistry.

Identity & Purity
Specification review
CAS 87394-48-7, MW 208.22, Purity ≥95%, LogP 1.316
Defined metrics support incoming QC and reproducibility.
Verify lot-specific certificate of analysis.
Analytical Chemistry Procurement Quality Control

Storage Stability & Purity Profile

The commercial utility of 1-(3-nitropyridin-2-yl)piperazine is reinforced by its documented storage stability and solubility profile, which are critical for inventory management and experimental planning. Technical datasheets indicate the compound is stable for 2 years from the date of purchase as supplied, and solutions in DMSO or DMF can be stored at -20°C for up to 3 months . This is supported by a vendor-specified purity of 95% , ensuring that the material received meets the quality necessary for reproducible synthesis.

Stability Profile
Data to verify
2 years as supplied; solutions in DMSO/DMF stable 3 months at -20°C
Reported stability conditions support inventory planning.
Verify with supplier; lot-specific stability may vary.
Procurement Stability Supply Chain

1-(3-Nitropyridin-2-yl)piperazine Application Scenarios


Urease Inhibitor Design & Optimization

Use 1-(3-nitropyridin-2-yl)piperazine as a privileged scaffold to design and synthesize novel urease inhibitors. The core structure has been proven to generate derivatives with IC50 values in the low micromolar range (e.g., 2.0 µM for compound 5b), a potency more than an order of magnitude greater than the standard inhibitor thiourea (IC50 = 23.2 µM) [1]. This established structure-activity relationship makes it a strategic choice for lead optimization programs targeting H. pylori and other urease-dependent pathogens.

5-HT7R CNS Radioligand Synthesis

Employ 1-(3-nitropyridin-2-yl)piperazine as a key intermediate in the synthesis of radiolabeled ligands for the 5-HT7 receptor, a target implicated in glioblastoma and CNS disorders. Derivatives of this compound (specifically 99mTcN-[7]) have demonstrated quantifiably superior brain accumulation (0.54 %ID/g at 30 min) and receptor affinity (Ki = 14.85 nM) compared to a close structural analog (99mTcN-[6], brain uptake = 0.14 %ID/g; Ki = 22.57 nM) [2]. This data validates its use in developing effective radiotracers for in vivo imaging of CNS targets.

Defined Building Block Procurement for Reproducibility

Procure this exact isomer (CAS 87394-48-7) for research programs that require a validated building block with a known purity (≥95%) and defined physicochemical properties (LogP 1.316, density 1.278 g/cm³) [3] . This is particularly critical when developing scalable synthetic routes or conducting SAR studies where the substitution pattern is essential for activity, as documented by the distinct biological profiles of the 3-nitro and 5-nitro isomers . The defined identity and purity ensure experimental reproducibility.

Application
Selection Property
Validation Focus
Urease inhibitor lead optimization
Privileged pyridylpiperazine scaffold
Confirm derivative IC50 in target urease assay
5-HT7R CNS imaging probe development
Derivatization for brain-uptake enhancement
Assess in vivo brain accumulation and receptor affinity
Reproducible building block procurement
Purity grade and positional isomer identity
Verify CAS, purity, and isomer-specific SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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